3-Chloro-6-methoxy-1H-indazol-5-amine is a chemical compound characterized by its unique structural features and potential applications in medicinal chemistry. It has the molecular formula and a molecular weight of approximately 185.62 g/mol. This compound is a derivative of indazole, which is a bicyclic structure consisting of a fused benzene and pyrazole ring. The presence of both chlorine and methoxy substituents on the indazole ring enhances its biological activity, making it a subject of interest in various scientific studies.
The compound is identified by its CAS number 1356017-73-6 and is available through various chemical suppliers for research purposes. It is primarily used in the synthesis of other biologically active compounds, particularly in the field of medicinal chemistry.
3-Chloro-6-methoxy-1H-indazol-5-amine belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties. This compound has been studied for its potential roles in enzyme inhibition and as a precursor for more complex molecules with therapeutic benefits.
The synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine typically involves several key steps:
For example, one method describes refluxing 310 mg of 3-chloro-5-nitro-1H-indazole with stannous chloride in ethanol, yielding approximately 71% of the desired product after purification through flash chromatography .
The synthetic routes can vary, but they generally emphasize optimizing reaction conditions to maximize yield while minimizing byproducts. Techniques such as transition metal-catalyzed reactions and reductive cyclization are frequently employed.
The molecular structure of 3-Chloro-6-methoxy-1H-indazol-5-amine features:
3-Chloro-6-methoxy-1H-indazol-5-amine can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For instance, substitution reactions can be tailored to improve binding affinities for specific biological targets.
The mechanism of action for 3-Chloro-6-methoxy-1H-indazol-5-amine primarily involves its interaction with specific enzymes or receptors within biological systems. Studies have indicated that this compound may inhibit monoamine oxidase enzymes, which play crucial roles in neurotransmitter metabolism.
Research indicates that modifications on the indazole scaffold can significantly affect inhibitory potency against monoamine oxidase A and B enzymes . This highlights the importance of structural variations in determining pharmacological effects.
3-Chloro-6-methoxy-1H-indazol-5-amine is characterized by:
The compound exhibits stability under normal laboratory conditions, making it suitable for various applications in organic synthesis and medicinal chemistry.
The primary applications of 3-Chloro-6-methoxy-1H-indazol-5-amine include:
Regioselective construction of the indazole core, particularly at the C3, C5, and C6 positions, presents significant synthetic challenges due to competing tautomerism and electronic effects. For 3-chloro-6-methoxy-1H-indazol-5-amine (CAS 1356017-73-6), Pd-catalyzed Suzuki-Miyaura cross-coupling has emerged as the dominant strategy for introducing aryl/heteroaryl groups at the C3 position while preserving the free N-H group and amine functionality. Key methodological advancements include microwave-assisted coupling using Pd(OAc)₂ (5 mol%) and RuPhos ligand (10 mol%) in dioxane/H₂O (1:1) with K₃PO₄ base at 140°C for 30 minutes, achieving yields up to 98% with diverse boronic acids [7]. This method overcomes historical limitations in direct C3 functionalization of NH-free indazoles, where early attempts yielded ≤10% coupled products.
Electronic and steric factors critically influence coupling efficiency:
Table 1: Regioselective Suzuki-Miyaura Coupling Efficiency for 3-Substituted Indazoles
Boronic Acid Substituent | Position | Yield (%) | Key Challenge |
---|---|---|---|
4-CH₃-C₆H₄- | para | 92 | Minimal |
2-CH₃-C₆H₄- | ortho | 47 | Steric hindrance |
3-CF₃-C₆H₄- | meta | 65 | Electron withdrawal |
4-CN-C₆H₄- | para | 58 | Side product formation |
Furan-2-yl | heteroaryl | 88 | Heteroatom coordination |
Synthesis of the indazole core precedes functionalization, with two dominant pathways emerging for 3-chloro-6-methoxy-1H-indazol-5-amine construction:
Cyclization Strategies:
Protective Group Dynamics:
Table 2: Protective Group Strategies for Indazole Synthesis
Protection Site | Protecting Group | Coupling Yield (%) | Deprotection Efficiency (%) |
---|---|---|---|
C5-NH₂ | Acetyl | 88 | 75 |
C5-NH₂ | Boc | 82 | 92 |
N1-H | SEM | 78 | 85 |
N1-H | PMB | 70 | 80 |
Unprotected | None | 65 | N/A |
Microwave irradiation revolutionizes cyclization kinetics, reducing reaction times from 12-24 hours to 10-30 minutes while improving yields by 15-25% compared to conventional heating [7] [9]. Solvent optimization reveals dimethylacetamide (DMAc) as superior to DMF or NMP for cyclization steps, minimizing tar formation through enhanced solvation of intermediates.
The strategic placement of chlorine at C3 and methoxy at C6 creates an orthogonal reactivity profile enabling sequential derivatization. Chlorination employs POCl₃ (neat) or PCl₅ in chlorobenzene at 110°C for 6 hours, achieving 85-90% conversion but requiring strict moisture exclusion due to hydrolytic sensitivity of the C3-Cl bond [2] [8]. Methoxylation proceeds via nucleophilic aromatic substitution (SNAr) on 6-fluoro- or 6-nitro precursors, with microwave assistance (150°C, 15 min) dramatically improving conversion from 40% (conventional heating) to 95% [4].
Reactivity Hierarchy:
The electron-donating methoxy group ortho to the amine substantially impacts crystallization behavior, with hydrochloride salts exhibiting superior crystallinity compared to free bases or sulfate salts. This property facilitates purification critical for pharmaceutical applications. Thermal stability limitations necessitate cold-chain storage (2-8°C under inert atmosphere) to prevent dimerization via amine-chlorine interactions, as decomposition occurs above 40°C [2] [3].
The ambident nucleophilicity of the C5-amino group and competing N1/N2 coordination create complex stereoelectronic environments during derivatization. Acylation with carboxylic acid chlorides (RCOCl) exhibits solvent-dependent regioselectivity:
Sulfonylation faces more pronounced challenges due to the indazole's tautomeric equilibrium (1H vs 2H forms). Sterically hindered sulfonyl chlorides (e.g., 2,6-dimethylbenzenesulfonyl chloride) exhibit kinetic preference for N1 sulfonylation (70:30 N1:C5-NH₂ ratio), while less hindered analogs (methanesulfonyl chloride) favor C5-sulfonamide formation (95%) [9]. Computational studies indicate this selectivity arises from:
Table 3: Tautomeric Distribution Impact on Derivatization Efficiency
Reaction Type | 1H-Tautomer (%) | 2H-Tautomer (%) | Major Product | Yield (%) |
---|---|---|---|---|
Acetylation (Ac₂O) | 78 | 22 | 5-Acetamido | 92 |
Benzoylation (BzCl) | 65 | 35 | 1-Benzoyl | 55 |
Mesylation | 72 | 28 | 5-Mesylamido | 88 |
Tosylation | 58 | 42 | 1-Tosyl | 63 |
Chiral acylating agents (e.g., (-)-menthyl chloroformate) achieve moderate enantioselection (ee 55-70%) at C5, but significant racemization occurs above 0°C due to low rotational barrier of the amide bond. Thermodynamic control via crystallization improves ee to >95% but sacrifices yield (35-40%) [9]. These limitations necessitate meticulous reaction design for stereospecific transformations targeting pharmaceutical applications like RORγ inhibitors described in patent WO2015095795A1 [10].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1